molecular formula C35H30N2O12S3 B11039235 tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11039235
M. Wt: 766.8 g/mol
InChI Key: LTDAJYDRSKDXGO-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include phthalic anhydride, glycine, and methyl iodide. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate and lenalidomide. These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in tetramethyl 6’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C35H30N2O12S3

Molecular Weight

766.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C35H30N2O12S3/c1-34(2)27-22(35(23(30(41)46-4)24(50-27)31(42)47-5)51-25(32(43)48-6)26(52-35)33(44)49-7)19-14-16(45-3)12-13-20(19)37(34)21(38)15-36-28(39)17-10-8-9-11-18(17)29(36)40/h8-14H,15H2,1-7H3

InChI Key

LTDAJYDRSKDXGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)C5=CC=CC=C5C4=O)C=CC(=C3)OC)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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